molecular formula C15H8Cl2INOS B11776670 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11776670
M. Wt: 448.1 g/mol
InChI Key: HXLMJKRDFZTQMI-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction of a suitable precursor, such as 2-chlorobenzaldehyde, with sulfur sources under acidic conditions.

    Introduction of chlorine atoms: Chlorination of the benzo[b]thiophene core can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Iodination of the phenyl ring: The iodination of the phenyl ring can be achieved using iodine and an oxidizing agent such as sodium iodate.

    Amidation reaction: The final step involves the coupling of the iodinated phenyl ring with the benzo[b]thiophene core through an amidation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: A related compound with similar structural features but lacking the iodophenyl group.

    3-Iodo-N-(3-chlorophenyl)benzo[b]thiophene-2-carboxamide: A compound with the positions of chlorine and iodine atoms reversed.

Uniqueness

3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The combination of these halogens can enhance its bioactivity and make it a valuable compound for various research purposes.

Properties

Molecular Formula

C15H8Cl2INOS

Molecular Weight

448.1 g/mol

IUPAC Name

3,6-dichloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl2INOS/c16-8-4-5-11-12(6-8)21-14(13(11)17)15(20)19-10-3-1-2-9(18)7-10/h1-7H,(H,19,20)

InChI Key

HXLMJKRDFZTQMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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